molecular formula C19H24ClN7O2 B605658 AT9283 hydrochloride CAS No. 896466-61-8

AT9283 hydrochloride

Katalognummer B605658
CAS-Nummer: 896466-61-8
Molekulargewicht: 417.89
InChI-Schlüssel: NHFNYIVVGIXBPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AT-9283 is a multi-targeted kinase inhibitor potentially for the treatment of multiple myeloma.

Wissenschaftliche Forschungsanwendungen

1. Role in Cancer Treatment

AT9283 hydrochloride has been extensively studied for its potential in treating various types of cancers. It is primarily known as an inhibitor of aurora kinases A and B, which are crucial in cell division. Its effectiveness in inhibiting these kinases has been demonstrated in several studies:

  • In a phase I study, AT9283 showed promising results in patients with advanced solid malignancies. The study found it to be generally well-tolerated and indicated potential antiproliferative and apoptotic activity, suggesting its efficacy in cancer treatment (Arkenau et al., 2012).
  • Another phase I trial assessed AT9283's safety and pharmacokinetic properties in patients with advanced solid tumors. This study again highlighted its tolerability and potential anti-tumor activity, reinforcing its role in cancer therapeutics (Dent et al., 2013).

2. Pediatric Cancer Treatment

Research on AT9283 extends to pediatric oncology as well, with studies focusing on its effects on children and adolescents with cancer:

  • A study conducted on children and adolescents with solid tumors explored the maximum tolerated dose, safety, efficacy, and pharmacodynamics of AT9283. The results indicated manageable hematologic toxicity and potential disease stabilization in pediatric solid tumors (Moreno et al., 2014).

3. Hematological Malignancies

AT9283 has also been investigated in the context of hematological malignancies, demonstrating its broad potential in oncology:

  • A study on refractory hematological malignancies revealed AT9283's inhibition of aurora kinases A and B, JAK2, and JAK3, highlighting its multi-targeted approach in treating these conditions (Ravandi et al., 2007).

4. Combination Therapy Potential

AT9283's ability to enhance the efficacy of other treatments, particularly in combination therapy, has been a key area of interest:

  • Research has shown that AT9283, when combined with other treatments like lenalidomide, can exhibit significant synergistic cytotoxicity in multiple myeloma cells, suggesting its effectiveness in combination therapies (Santo et al., 2011).

5. Pharmacokinetic Modeling

Understanding the pharmacokinetics of AT9283 is crucial for its clinical application, and studies have focused on this aspect as well:

  • A population pharmacokinetic model was developed to predict the maximum tolerated dose in children with leukemia. This study is crucial in optimizing dosing strategies for pediatric patients (Duong et al., 2017).

Eigenschaften

CAS-Nummer

896466-61-8

Molekularformel

C19H24ClN7O2

Molekulargewicht

417.89

IUPAC-Name

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride

InChI

InChI=1S/C19H23N7O2.ClH/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);1H

InChI-Schlüssel

NHFNYIVVGIXBPD-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AT-9283;  AT9283;  AT 9283;  AT-9283 HCl;  AT-9283 hydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AT9283 hydrochloride
Reactant of Route 2
AT9283 hydrochloride
Reactant of Route 3
Reactant of Route 3
AT9283 hydrochloride
Reactant of Route 4
AT9283 hydrochloride
Reactant of Route 5
Reactant of Route 5
AT9283 hydrochloride
Reactant of Route 6
AT9283 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.